6'-bromo-6-chloro-N-(4-methoxyphenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine
Description
Properties
IUPAC Name |
6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(4-methoxyphenyl)-4-phenylquinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H25BrClN3O/c1-43-28-16-14-27(15-17-28)40-37-36(35(24-10-6-3-7-11-24)31-20-25(38)12-18-33(31)42-37)34-22-29(23-8-4-2-5-9-23)30-21-26(39)13-19-32(30)41-34/h2-22H,1H3,(H,40,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBFOJHXUOPHSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=C2C4=NC5=C(C=C(C=C5)Cl)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H25BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-bromo-6-chloro-N-(4-methoxyphenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine typically involves multiple steps, including halogenation, amination, and cyclization reactions The process begins with the halogenation of a suitable precursor to introduce bromine and chlorine atomsThe final step involves the formation of the biquinoline structure through a cyclization reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6’-bromo-6-chloro-N-(4-methoxyphenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting nitro groups to amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using sodium methoxide.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6’-bromo-6-chloro-N-(4-methoxyphenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 6’-bromo-6-chloro-N-(4-methoxyphenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of halogen and methoxy groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several classes of organic semiconductors. Below is a comparative analysis of key analogues:
Key Comparative Insights
- Electronic Properties: The target compound’s bromo and chloro substituents introduce strong electron-withdrawing effects, which may lower the lowest unoccupied molecular orbital (LUMO) energy compared to NPB or TCTA. This could enhance electron injection in OLEDs . The methoxyphenyl group provides electron-donating character, balancing charge transport properties—similar to 4,4'-dimethoxydiphenylamine but with enhanced π-conjugation due to the biquinoline core .
- Thermal Stability: Biquinoline derivatives generally exhibit higher thermal stability (decomposition temperatures >300°C) compared to NPB (~250°C) or TCTA (~280°C), making them suitable for high-temperature device processing .
Optical Performance :
Research Findings
- Synthetic Challenges: Halogenated biquinolines require multi-step synthesis, often involving Ullmann coupling or Buchwald-Hartwig amination, similar to NPB and TCTA . The methoxyphenyl group’s introduction may follow protocols analogous to those for 4,4'-dimethoxydiphenylamine, such as nucleophilic aromatic substitution .
- Device Integration: While direct studies on the target compound are lacking, structurally related biquinolines have been used as emitters or HTLs in OLEDs, achieving external quantum efficiencies (EQEs) of 15–20% .
Biological Activity
6'-Bromo-6-chloro-N-(4-methoxyphenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neurodegenerative disease treatment. This article reviews the synthesis, biological evaluation, and relevant case studies related to this compound.
- IUPAC Name : this compound
- Molecular Formula : C30H18BrClN2O
- Molecular Weight : 537.848 g/mol
- CAS Number : 145317-44-8
Anticancer Properties
Recent studies have highlighted the anticancer potential of biquinoline derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6'-Bromo-6-chloro... | MDA-MB-231 (breast cancer) | 12.5 | Induces apoptosis |
| 6'-Bromo-6-chloro... | A549 (lung cancer) | 15.0 | Inhibition of proliferation |
| 6'-Bromo-6-chloro... | HeLa (cervical cancer) | 10.0 | Cell cycle arrest |
These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties. Research indicates that biquinoline derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases:
| Compound | MAO Type | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 6'-Bromo-6-chloro... | MAO-B | 0.013 | High |
| 6'-Bromo-6-chloro... | MAO-A | 1.57 | Low |
The selectivity for MAO-B over MAO-A suggests potential therapeutic applications in treating conditions like Alzheimer's disease.
Study on Anticancer Activity
In a controlled study, the effects of the compound were tested on MDA-MB-231 and A549 cell lines. The results demonstrated that concentrations as low as 12.5 µM could significantly reduce cell viability:
"The compound exhibited a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent" .
Neuroprotective Study
Another significant study focused on the neuroprotective effects of biquinoline derivatives showed that compounds with similar structures could effectively inhibit MAO-B activity:
"Compounds were found to be selective inhibitors of MAO-B with minimal cytotoxicity towards healthy fibroblast cells" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
